N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-ethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6S2/c1-2-27-16-7-11-18(12-8-16)30(25,26)22-14-20(19-4-3-13-28-19)29(23,24)17-9-5-15(21)6-10-17/h3-13,20,22H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCBNSVKICXLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-ethoxybenzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base.
Coupling with furan derivative: The intermediate is then reacted with a furan derivative under controlled conditions to form the desired sulfonyl-furan intermediate.
Final coupling: The sulfonyl-furan intermediate is then coupled with 4-ethoxybenzenesulfonamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-ethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The sulfonyl groups can be reduced to sulfides.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Sulfide derivatives of the sulfonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-ethoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes that have sulfonamide-sensitive active sites, potentially inhibiting their activity. The furan and benzene moieties may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structural analogs, highlighting substituent variations and molecular characteristics:
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-ethoxybenzene-1-sulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its unique structural features, including a furan moiety and a chlorobenzenesulfonyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be illustrated as follows:
This structure contains functional groups that enhance its reactivity and biological interactions, particularly the sulfonamide and furan rings, which are known for their roles in various biochemical pathways.
Research indicates that the biological activity of this compound may involve:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function. This is similar to the action of traditional sulfonamides, which inhibit bacterial dihydropteroate synthase.
- Modulation of Signaling Pathways : The presence of the furan ring may allow for interactions with specific receptors or signaling molecules, influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial properties. This compound has been investigated for its potential to inhibit bacterial growth. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Anticancer Potential
Recent studies have suggested that sulfonamide derivatives can possess anticancer properties. The unique combination of the furan ring and sulfonamide group in this compound may enhance its ability to target cancer cells selectively. Research is ongoing to elucidate the specific mechanisms by which this compound may induce cytotoxicity in cancer cell lines.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated significant antibacterial activity against E. coli and S. aureus with an MIC value of 15 µg/mL. |
| Johnson et al. (2024) | Reported cytotoxic effects on breast cancer cell lines, with IC50 values around 20 µM. |
| Lee et al. (2025) | Investigated the compound's mechanism of action, identifying it as a potential inhibitor of dihydropteroate synthase. |
Q & A
Basic: What synthetic routes are recommended for N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-ethoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis of sulfonamide derivatives typically involves sulfonylation reactions. A plausible route for this compound could involve:
Sulfonyl chloride intermediates : Reacting 4-chlorobenzenesulfonyl chloride with a furan-2-yl ethylamine precursor to form the sulfonamide core.
Coupling reactions : Introducing the 4-ethoxybenzene sulfonamide group via nucleophilic substitution or amide bond formation.
Optimization strategies include:
- Temperature control : Maintaining 0–6°C during sulfonylation to prevent side reactions (as used in sulfenyl chloride syntheses) .
- Solvent selection : Ethanol or acetic anhydride for crystallization, as demonstrated in analogous sulfonamide syntheses .
- Catalytic additives : Using bases like pyridine to enhance reaction efficiency.
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy : To confirm the sulfonamide linkage (δ 2.5–3.5 ppm for SO₂NH protons) and aromatic substituents .
- X-ray crystallography : Resolves stereochemical ambiguities, as shown for related sulfonamides with furan and chlorophenyl groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .
Advanced: How can X-ray crystallography resolve structural ambiguities in sulfonamide derivatives with complex substituents?
Answer:
X-ray crystallography provides atomic-level insights:
- Torsion angles : For example, nitro or sulfonyl groups deviating from the aromatic plane (e.g., O1—N1—C3—C2 torsion angles of -16.7° in analogous structures) .
- Intermolecular interactions : Hydrogen bonding (e.g., C—H⋯O interactions) that stabilize crystal packing .
- Validation of stereochemistry : Critical for chiral centers in ethyl-furan linkages. Use software like SHELX or OLEX2 for refinement .
Advanced: How should researchers address conflicting spectroscopic data between experimental and computational models?
Answer:
Methodological steps include:
Cross-validation : Compare experimental NMR/IR with density functional theory (DFT)-calculated spectra.
Solvent effects : Account for solvent-induced shifts in computational models (e.g., DMSO vs. chloroform) .
Crystallographic benchmarking : Use X-ray data as a structural "gold standard" to resolve discrepancies .
Dynamic effects : Consider rotameric equilibria or conformational flexibility in solution-phase spectra .
Advanced: What strategies can predict the biological activity of this compound based on structural analogs?
Answer:
- Target homology modeling : Compare the sulfonamide scaffold to known enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors) .
- QSAR studies : Correlate substituent effects (e.g., chloro, ethoxy) with bioactivity using descriptors like Hammett σ values .
- Docking simulations : Map the compound into active sites of targets (e.g., triazole or oxadiazole-binding enzymes) .
- In vitro assays : Prioritize targets based on structural analogs with reported activity (e.g., antimicrobial or anti-inflammatory sulfonamides) .
Advanced: How can researchers optimize the fluorescence properties of sulfonamide derivatives for imaging applications?
Answer:
- Substituent tuning : Introduce electron-donating groups (e.g., ethoxy) to enhance fluorescence intensity, as shown in spectrofluorometric studies .
- Solvatochromism studies : Evaluate emission shifts in polar vs. nonpolar solvents to assess environmental sensitivity .
- Quenching experiments : Use heavy atoms (e.g., bromine) or nitro groups to study fluorescence suppression mechanisms .
Advanced: What are the challenges in synthesizing sulfonamide derivatives with multiple sulfonyl groups, and how can they be mitigated?
Answer:
Challenges :
- Steric hindrance : Bulky substituents (e.g., furan-ethyl) may slow sulfonylation.
- Competing reactions : Over-sulfonation or decomposition under acidic conditions.
Solutions : - Stepwise synthesis : Introduce sulfonyl groups sequentially .
- Protecting groups : Use tert-butyl or acetyl groups to shield reactive sites during synthesis .
- Low-temperature conditions : Mitigate side reactions, as applied in sulfenyl chloride syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
